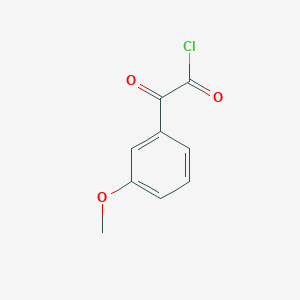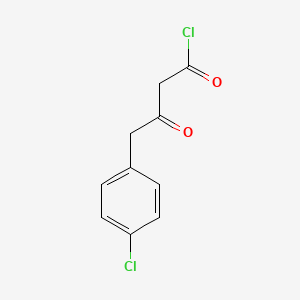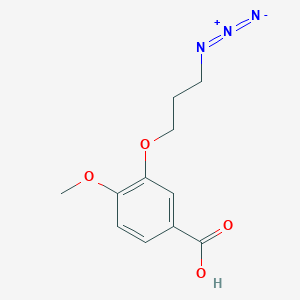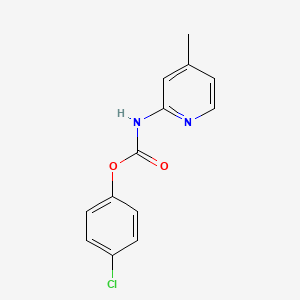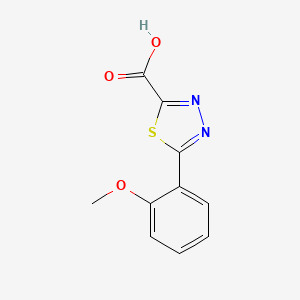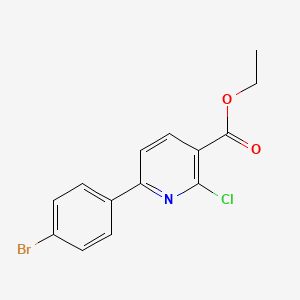![molecular formula C10H7F3N4O B1411012 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide CAS No. 2209527-75-1](/img/structure/B1411012.png)
2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide
描述
2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide (CTFA) is a compound that has been studied for its potential applications in various scientific fields. It is a derivative of 2-cyanoacetamide, a compound with a variety of uses, and is a member of the diazenylacetamide family. CTFA has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学研究应用
2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide has been studied for its potential applications in various scientific fields. It has been used as a reagent for the synthesis of various heterocyclic compounds, such as aryl-substituted pyrazolines and quinolines. It has also been used as a reactant in the synthesis of various organometallic compounds, such as palladium complexes. This compound has been used as a catalyst in the preparation of cyclic carbonates from epoxides and carbon dioxide. It has also been used in the preparation of aryl-substituted imidazoles.
作用机制
The mechanism of action of 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide is not yet fully understood. It is believed to involve the formation of a carbocation intermediate, which undergoes a nucleophilic attack by a nucleophile, such as a hydroxide ion. This results in the formation of a new bond between the carbocation and the nucleophile, leading to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been reported to have antimicrobial activity against a variety of bacteria and fungi. It has also been shown to have antioxidant activity, and to inhibit the growth of various cancer cell lines.
实验室实验的优点和局限性
The advantages of using 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide for lab experiments include its low cost and ease of synthesis. It is also relatively stable and can be stored for extended periods of time without significant degradation. The main limitation of using this compound is that it is not very soluble in water, so solubilizing agents may be needed to ensure proper solubility.
未来方向
The potential future directions of 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide research include further study of its mechanism of action, as well as its potential applications in the fields of drug design and delivery, biocatalysis, and organic synthesis. Other potential areas of research include its use as a catalyst in the synthesis of other heterocyclic compounds, and its potential applications in materials science. Additionally, further study of its biochemical and physiological effects is warranted, as well as its potential use in the development of novel therapeutic agents.
属性
IUPAC Name |
2-cyano-2-[[3-(trifluoromethyl)phenyl]diazenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O/c11-10(12,13)6-2-1-3-7(4-6)16-17-8(5-14)9(15)18/h1-4,8H,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBULCSESJZGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC(C#N)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



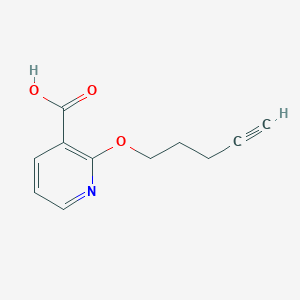
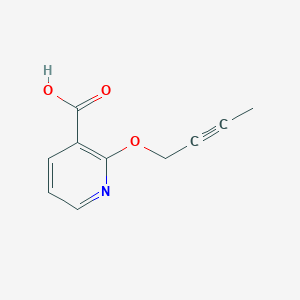
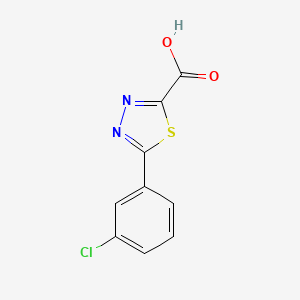
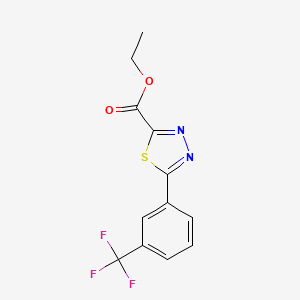
![[6-(Pent-4-ynyloxy)pyridin-3-yl]methylamine](/img/structure/B1410938.png)
![[2-(But-2-ynyloxy)pyridin-4-yl]methylamine](/img/structure/B1410940.png)
